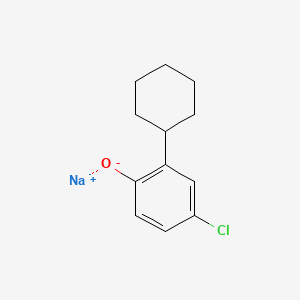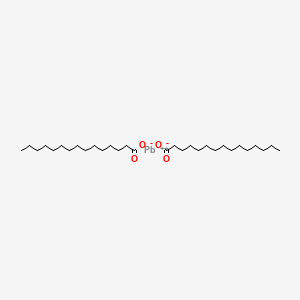
Lead pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead pentadecanoate is a chemical compound formed by the combination of lead and pentadecanoic acid It is a type of lead carboxylate, where the lead ion is bonded to the carboxylate group of pentadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead pentadecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with pentadecanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the lead carboxylate. The general reaction is as follows: [ \text{PbO} + 2 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Pb(C}{15}\text{H}{31}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting lead salts with fatty acids under controlled conditions. The process involves dissolving lead salts in a suitable solvent and then adding the fatty acid. The mixture is heated to promote the reaction, and the product is purified through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Lead pentadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield lead metal and pentadecanoic acid.
Substitution: The carboxylate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents or other electrophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Lead oxides and carbon dioxide.
Reduction: Lead metal and pentadecanoic acid.
Substitution: Various lead carboxylates with different functional groups.
Aplicaciones Científicas De Investigación
Lead pentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials, including lubricants and coatings.
Mecanismo De Acción
The mechanism of action of lead pentadecanoate involves its interaction with cellular components and enzymes. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress and cellular damage. The carboxylate group of pentadecanoic acid may also interact with lipid membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Lead acetate: Another lead carboxylate with similar properties but different applications.
Lead stearate: A lead carboxylate with a longer fatty acid chain, used in different industrial applications.
Lead oleate: A lead carboxylate with an unsaturated fatty acid, offering different chemical reactivity.
Uniqueness: Lead pentadecanoate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain lead carboxylates may not be effective.
Propiedades
Número CAS |
93966-74-6 |
|---|---|
Fórmula molecular |
C30H58O4Pb |
Peso molecular |
690 g/mol |
Nombre IUPAC |
lead(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clave InChI |
QQUKCAHSWRUFAJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)
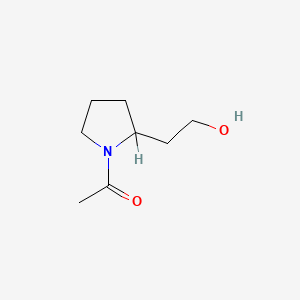
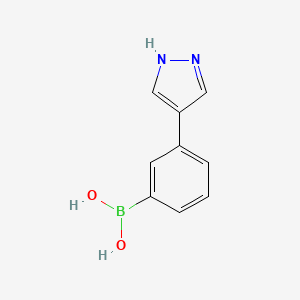

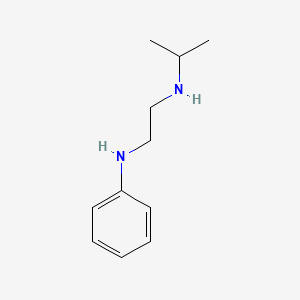
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)

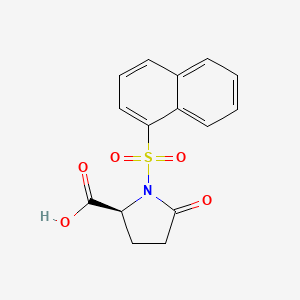
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
